molecular formula C20H29N3O3 B12742814 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-((2,6-dimethylphenyl)amino)-1-methyl-2-oxoethyl)-2,2,5,5-tetramethyl-, 1-oxide CAS No. 102132-44-5

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-((2,6-dimethylphenyl)amino)-1-methyl-2-oxoethyl)-2,2,5,5-tetramethyl-, 1-oxide

Cat. No.: B12742814
CAS No.: 102132-44-5
M. Wt: 359.5 g/mol
InChI Key: CQBMWHLZPMRSDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BRN 6006407, also known as 2-Hydroxyisopinocampheol, is a chiral organic compound with the chemical formula C10H18O2. It is a solid substance with a colorless to yellowish crystalline nature. This compound is a stereoisomer with four chiral centers and has an optical rotation that is negative. It has a melting point of 80 to 82°C and a boiling point of 260°C under reduced pressure .

Preparation Methods

The preparation of 2-Hydroxyisopinocampheol involves several synthetic routes and reaction conditions. One common method is the reaction of Benzo (B) thiophene with chlorobenzene in the presence of alkali metal chloride, followed by acidification to obtain the target product . Industrial production methods may vary, but they typically involve similar steps with optimized conditions for large-scale synthesis.

Chemical Reactions Analysis

2-Hydroxyisopinocampheol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-Hydroxyisopinocampheol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Hydroxyisopinocampheol involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or activator, depending on the context. The exact molecular targets and pathways involved can vary, but they often include key enzymes and receptors in biological systems .

Comparison with Similar Compounds

2-Hydroxyisopinocampheol can be compared with other similar compounds, such as:

    Pinanediol: Another chiral diol with similar stereochemistry.

    Isopinocampheol: A related compound with a different hydroxyl group position.

    Borneol: A bicyclic organic compound with similar structural features.

The uniqueness of 2-Hydroxyisopinocampheol lies in its specific stereochemistry and the presence of multiple chiral centers, which make it a valuable compound for various applications .

Properties

CAS No.

102132-44-5

Molecular Formula

C20H29N3O3

Molecular Weight

359.5 g/mol

IUPAC Name

N-[1-(2,6-dimethylanilino)-1-oxopropan-2-yl]-2,2,5,5-tetramethyl-1-oxido-1H-pyrrol-1-ium-3-carboxamide

InChI

InChI=1S/C20H29N3O3/c1-12-9-8-10-13(2)16(12)22-17(24)14(3)21-18(25)15-11-19(4,5)23(26)20(15,6)7/h8-11,14,23H,1-7H3,(H,21,25)(H,22,24)

InChI Key

CQBMWHLZPMRSDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)NC(=O)C2=CC([NH+](C2(C)C)[O-])(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.